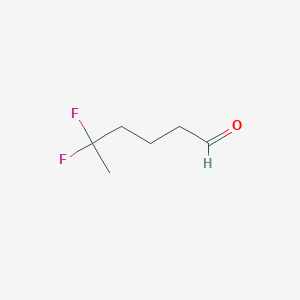
5,5-Difluorohexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluorohexanal is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexanal chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorohexanal typically involves the fluorination of hexanal One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
Industrial Production Methods
For industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the fluorination process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Difluorohexanal can undergo various chemical reactions, including:
Oxidation: Conversion to 5,5-Difluorohexanoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to 5,5-Difluorohexanol using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where fluorine atoms can be replaced by other halogens under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 5,5-Difluorohexanoic acid.
Reduction: 5,5-Difluorohexanol.
Substitution: 5-Bromo-5-fluorohexanal or 5-Chloro-5-fluorohexanal.
Aplicaciones Científicas De Investigación
5,5-Difluorohexanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of 5,5-Difluorohexanal involves its interaction with specific molecular targets, depending on the context of its use. In biochemical pathways, the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The presence of fluorine can also enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Difluorohexanoic acid
- 5,5-Difluorohexanol
- 5-Bromo-5-fluorohexanal
- 5-Chloro-5-fluorohexanal
Uniqueness
5,5-Difluorohexanal is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C6H10F2O |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
5,5-difluorohexanal |
InChI |
InChI=1S/C6H10F2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |
Clave InChI |
OERSBMHYQHOUJL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















